2-氯-4-甲基戊酸

描述

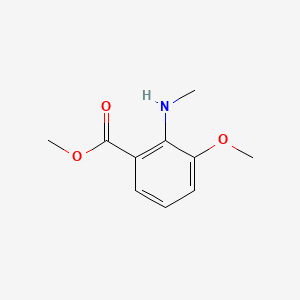

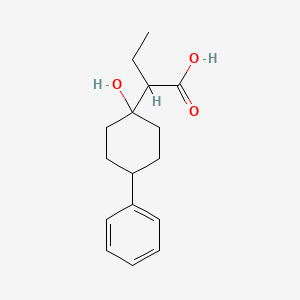

2-Chloro-4-methylpentanoic acid is a chemical compound with the molecular formula C6H11ClO2 . It has an average mass of 150.603 Da and a monoisotopic mass of 150.044754 Da . It is also known by other names such as 2-Chlor-4-methylpentansäure in German, Acide 2-chloro-4-méthylpentanoïque in French, and Pentanoic acid, 2-chloro-4-methyl- in English .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylpentanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is arranged such that there is a chlorine atom attached to the second carbon atom and a methyl group attached to the fourth carbon atom in the pentanoic acid chain .Physical And Chemical Properties Analysis

2-Chloro-4-methylpentanoic acid is a liquid at room temperature . The compound is sealed in dry storage at room temperature .科学研究应用

葡萄酒和饮料中的化学分析

2-氯-4-甲基戊酸等类似化合物已被用于葡萄酒和酒精饮料的化学分析。一项研究开发了一种方法,用于分析这些饮料中的2-甲基戊酸、3-甲基戊酸和4-甲基戊酸,包括环己烷羧酸。该方法涉及固相萃取和气相色谱-质谱联用,为在不同类型的葡萄酒和酒精饮料中检测这些化合物提供了一种强大的方法(Gracia-Moreno, Lopez, & Ferreira, 2015)。

化学过程中的萃取和分离

4-甲基戊醇,与2-氯-4-甲基戊酸密切相关,已被用于从盐酸中定量萃取铁(III)。该过程涉及用水去除铁(III)并通过滴定确定其含量。该方法突出了该化合物在化学分析和处理中选择性萃取和分离的实用性(Gawali & Shinde, 1974)。

香料成分安全评估

2-氯-4-甲基戊酸已经被评估用于香水中的使用。一项综合的安全评估考虑了遗传毒性、生殖毒性、皮肤致敏性和环境安全,得出结论认为在指定条件下该化合物在香水中的使用是安全的(Api et al., 2020)。

液晶研究

在材料科学领域,特别是液晶领域,从2-氯-4-甲基戊酸衍生的化合物已被合成并用于研究其液晶行为。这些研究侧重于了解这些材料的性质,这对于各种技术应用如显示器和传感器至关重要(Shivkumar, Sadashiva, Prasad, & Khened, 1991)。

有机化学中的合成

该化合物在有机合成中扮演着关键角色,例如在特定氨基酸的立体选择性合成中,这些氨基酸在天然产物和药物研究中具有价值(Giordano, Spinella, & Sodano, 1999)。

制药和医学研究

2-氯-4-甲基戊酸及其衍生物已在制药研究中得到探索,例如在抗菌化合物和白血病细胞分化研究中。这些研究有助于开发新药物和治疗策略(Kim et al., 2012; Chen et al., 2009)(Chen et al., 2009)。

安全和危害

The safety information for 2-Chloro-4-methylpentanoic acid indicates that it has several hazard statements including H227, H315, and H319 . This means that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2-chloro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQBIPRPIHIKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952133 | |

| Record name | 2-Chloro-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylpentanoic acid | |

CAS RN |

29671-29-2 | |

| Record name | 2-Chloroisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-chloro-4-methylpentanoic acid used in the development of liquid crystals?

A: The provided research focuses on trans-p-n-alkoxycinnamic acids as the core structure for liquid crystal development. While 2-chloro-4-methylpentanoic acid itself isn't directly discussed, the research highlights the importance of chiral esters in influencing liquid crystal properties []. The paper investigates esters derived from similar chiral carboxylic acids, (S)-2-chloro-4-methylpentanoic acid and (2S, 3S)-2-chloro-3-methyl-pentanoic acid, suggesting their potential use in liquid crystal synthesis. By comparing their mesomorphic properties with the target compounds, the research hints at the role of chirality and specific structural features in dictating liquid crystalline behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。